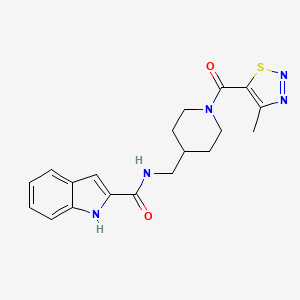

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-12-17(27-23-22-12)19(26)24-8-6-13(7-9-24)11-20-18(25)16-10-14-4-2-3-5-15(14)21-16/h2-5,10,13,21H,6-9,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQRLZTYTOQELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 386.5 g/mol. The compound features a thiadiazole ring , a piperidine moiety , and an indole carboxamide , which contribute to its biological activity through various biochemical interactions.

Anticancer Properties

Thiadiazole derivatives, including this compound, have shown significant anticancer properties. Research indicates that these compounds can:

- Induce Apoptosis : Thiadiazole rings are known to interfere with DNA replication and induce programmed cell death in cancer cells .

- Disrupt Cell Cycle Progression : Studies have demonstrated that compounds containing thiadiazole structures can halt the cell cycle, preventing cancer cell proliferation .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Similar thiadiazole derivatives have been shown to:

- Inhibit Pathogen Growth : Research has indicated that these compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi .

- Biofilm Disruption : Thiadiazole derivatives have been found to disrupt biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, enhancing their effectiveness against infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound likely interacts with enzymes involved in critical metabolic pathways, leading to altered cellular functions .

- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways within cells .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of thiadiazole derivatives against several cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells. The presence of the thiadiazole ring was crucial for cytotoxic activity .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives were tested for their minimum inhibitory concentration (MIC) against various pathogens. The most active derivative showed MIC values between 0.22 and 0.25 µg/mL, demonstrating significant bactericidal effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising an indole moiety, a thiadiazole ring, and a piperidine group. Its molecular formula is with a molecular weight of approximately 334.4 g/mol. The synthesis typically involves multi-step reactions that introduce various functional groups sequentially, often characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation .

Pharmacological Properties

The presence of the indole structure is significant as indoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiadiazole moiety enhances these properties by potentially interacting with various biological targets. Preliminary studies suggest that N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide may exhibit:

- Antimicrobial Activity : Research indicates that derivatives of thiadiazoles show significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . Specifically, compounds similar to this one have demonstrated lethal effects against strains like Staphylococcus aureus.

- Anticancer Potential : The compound's structural features suggest it may act on multiple pathways involved in cancer progression. Studies on related compounds indicate promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of related compounds derived from the thiadiazole structure. Compounds showed Minimum Inhibitory Concentration (MIC) values indicating potent activity against bacterial strains, significantly outperforming standard antibiotics like nitrofurantoin .

- Anticancer Activity : In vitro studies have assessed the cytotoxic effects of similar indole-based compounds on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to specific biological targets involved in disease pathways. These studies support the hypothesis of its multifaceted action mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Heterocycle Variations: The target compound’s 1,2,3-thiadiazole differs from 1,3,4-thiadiazoles (e.g., ) in ring strain and electronic distribution, which may alter binding affinity in biological targets.

- Piperidine vs. Piperazine : The piperidine group in the target compound contrasts with piperazine in BP 27384; piperazine’s extra nitrogen may enhance solubility but reduce lipophilicity .

- Indole Modifications : ORG27569 shares the indole-2-carboxamide core but substitutes the thiadiazole-piperidine moiety with a phenethyl-piperidine group, highlighting divergent pharmacophore design strategies for CB1 modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide, and what key intermediates are involved?

- Methodology : The synthesis involves multi-step reactions. First, the 4-methyl-1,2,3-thiadiazole-5-carbonyl group is coupled to a piperidine scaffold via amide bond formation (e.g., using acetic acid/sodium acetate under reflux) . The piperidin-4-ylmethyl intermediate is then alkylated with an activated indole-2-carboxamide derivative. Key intermediates include 3-formyl-1H-indole-2-carboxylic acid (used in Knoevenagel condensations) and substituted piperidine-thiadiazole precursors .

Q. How can researchers purify and characterize this compound?

- Methodology : Purification often involves recrystallization from DMF/acetic acid mixtures or column chromatography. Characterization relies on -/-NMR for structural confirmation (e.g., indole NH at δ ~11.5 ppm, thiadiazole methyl at δ ~2.5 ppm) and X-ray crystallography for absolute configuration determination . HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .

Q. What solvents and conditions are optimal for coupling reactions involving the thiadiazole and indole moieties?

- Methodology : Polar aprotic solvents like DMF or acetic acid are preferred. Base catalysts (e.g., KCO) facilitate nucleophilic substitutions, while reflux (3–5 h) ensures completion. For example, coupling 3-formylindole derivatives with thiazolidinones in acetic acid yields intermediates critical for final carboxamide formation .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodology : Systematic SAR studies involve:

- Modifying the thiadiazole : Replace the 4-methyl group with halogens or bulkier substituents to alter steric/electronic profiles.

- Adjusting the piperidine linker : Introduce hydroxyethyl or fluorophenyl groups to improve solubility or target affinity .

- Indole substitutions : Incorporate methoxy or trifluoromethyl groups at the 5-position to modulate binding kinetics .

- Validation : Test analogs against relevant biological targets (e.g., kinases) using dose-response assays (IC determination) .

Q. How should researchers address contradictions in synthetic yields or bioactivity data across studies?

- Methodology :

- Reaction optimization : Use Design of Experiments (DoE) to assess variables (temperature, stoichiometry, solvent). For example, reflux time in acetic acid significantly impacts yield in Knoevenagel condensations .

- Data normalization : Control for batch-to-batch variability in starting materials (e.g., purity of 3-formylindole derivatives) .

- Statistical analysis : Apply Student’s t-test or ANOVA to compare biological replicates, ensuring p < 0.05 thresholds .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Methodology :

- Stability assays : Incubate the compound in liver microsomes (human/rat) and analyze degradation via LC-MS.

- Structural tweaks : Replace labile esters with amides or introduce steric hindrance near metabolically sensitive sites (e.g., piperidine N-methylation) .

- Prodrug approaches : Mask the carboxamide as a tert-butyl ester to enhance bioavailability .

Q. How can computational methods guide the design of analogs with improved target selectivity?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the indole NH and hydrophobic contacts with the thiadiazole .

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize analogs with low RMSD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.